molecular formula C13H16O B6259739 2-(3-methylphenyl)cyclohexan-1-one CAS No. 32045-66-2

2-(3-methylphenyl)cyclohexan-1-one

Cat. No.: B6259739
CAS No.: 32045-66-2
M. Wt: 188.3
InChI Key:
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Description

2-(3-Methylphenyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 3-methylphenyl group at the second position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenyl with cyclohexanone. The reaction typically requires an acid catalyst such as aluminum chloride (AlCl₃) and is carried out under an inert atmosphere to prevent unwanted side reactions .

Another method involves the oxidation of trans-2-(3-methylphenyl)cyclohexan-1-ol using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at low temperatures, followed by treatment with triethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: 2-(3-Methylphenyl)cyclohexanol.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-(3-Methylphenyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)cyclohexan-1-one
  • 2-(4-Methylphenyl)cyclohexan-1-one
  • 2-(3-Methylphenyl)cyclohexanol

Uniqueness

2-(3-Methylphenyl)cyclohexan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity in chemical reactions.

Properties

CAS No.

32045-66-2

Molecular Formula

C13H16O

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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